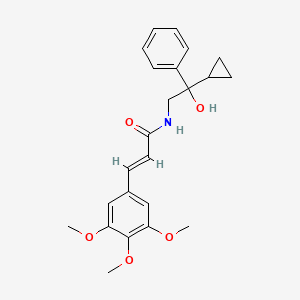

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Rearrangements

The compound has been explored in the context of chemical synthesis and molecular rearrangements. For instance, Yokoyama, Hatanaka, and Sakamoto (1985) demonstrated the condensation of related acrylamide derivatives with benzoic acid, resulting in products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one through O,N double rearrangement processes (Yokoyama, Hatanaka, & Sakamoto, 1985).

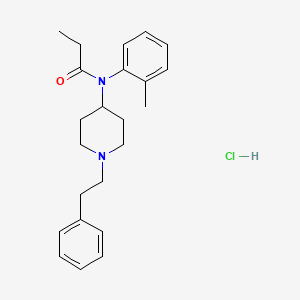

Biological Evaluation and Antinarcotic Potential

Jung et al. (2009) synthesized and evaluated the biological activity of 3,4,5-trimethoxyphenyl acrylamides, including compounds structurally similar to the one , as potential antinarcotic agents. Their study found that these compounds showed promising inhibitory effects on morphine withdrawal syndrome in mice, indicating potential applications in the field of addiction medicine (Jung et al., 2009).

Material Science and Polymer Applications

In material science, acrylamide derivatives have been used to develop novel polymeric materials. Fleischmann and Ritter (2013) researched N-(isopropyl)acrylamide copolymers, which involved the use of phenolphthalein and β-cyclodextrin for color indicators in polymer chemistry. These studies are crucial for developing smart materials with specific thermal and pH-responsive properties (Fleischmann & Ritter, 2013).

Environmental and Health Studies

Smith and Oehme (1991) discussed acrylamide and polyacrylamide in terms of their production, use, environmental fate, and neurotoxicity. This review highlights the broader context in which these compounds, including (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, are used and their implications for human health and the environment (Smith & Oehme, 1991).

properties

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-27-19-13-16(14-20(28-2)22(19)29-3)9-12-21(25)24-15-23(26,18-10-11-18)17-7-5-4-6-8-17/h4-9,12-14,18,26H,10-11,15H2,1-3H3,(H,24,25)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKFMQJATRNTNT-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)